tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate is an organic compound with the molecular formula C13H18BrNO4 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methoxymethoxy substituent on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Protection: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.
Carbamate Formation: The protected intermediate is then reacted with tert-butyl chloroformate and a suitable base to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Deprotection: The methoxymethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid.
Hydrolysis: Aqueous acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or substituted amines.
Deprotection: The corresponding phenol derivative.
Hydrolysis: The free amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Material Science: Utilized in the preparation of functionalized polymers and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-(hydroxymethyl)phenyl)carbamate: Similar structure but with a hydroxymethyl group instead of a bromine atom.
tert-Butyl (4-(bromomethyl)phenyl)carbamate: Similar structure but with a bromomethyl group instead of a bromine atom.
Properties
IUPAC Name |
tert-butyl N-[3-bromo-4-(methoxymethoxy)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-9-5-6-11(10(14)7-9)18-8-17-4/h5-7H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVXXCVTTWGADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCOC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.